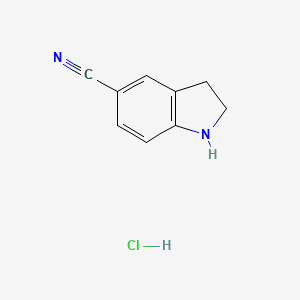

Indoline-5-carbonitrile hydrochloride

Übersicht

Beschreibung

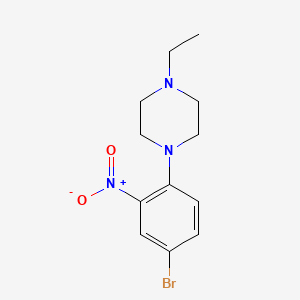

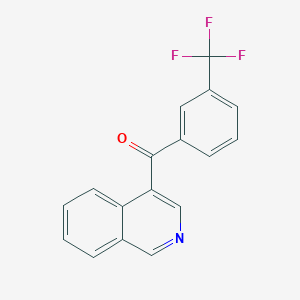

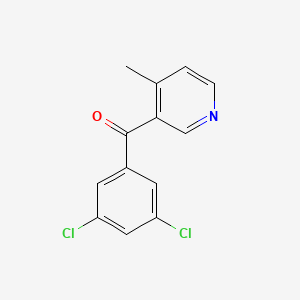

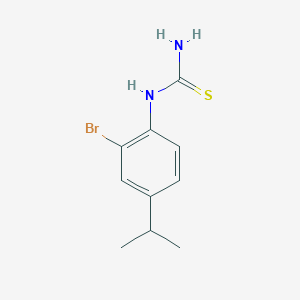

Indoline-5-carbonitrile hydrochloride is a chemical compound with the molecular formula C9H9ClN2 . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .

Synthesis Analysis

The synthesis of indoline derivatives has been a topic of interest in recent years. One approach involves the use of palladium-catalyzed C-H activation, which allows for the construction of indoles and their derivatives from simpler arene precursors . Another method involves an intramolecular Diels-Alder reaction from 3-alkynylalkylamino-1,2-diazine at high temperatures .

Molecular Structure Analysis

The molecular structure of Indoline-5-carbonitrile hydrochloride consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The InChI code for this compound is InChI=1S/C9H8N2/c10-6-7-1-2-9-8 (5-7)3-4-11-9/h1-2,5,11H,3-4H2 .

Physical And Chemical Properties Analysis

Indoline-5-carbonitrile hydrochloride has a molecular weight of 144.17 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . Its exact mass and monoisotopic mass are 144.068748264 g/mol . It has a topological polar surface area of 35.8 Ų and a heavy atom count of 11 .

Wissenschaftliche Forschungsanwendungen

-

Biological Potential of Indole Derivatives

- Summary : Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. These activities have created interest among researchers to synthesize a variety of indole derivatives .

- Methods : The methods of application or experimental procedures vary depending on the specific biological activity being studied. Generally, these involve the synthesis of the indole derivative, followed by in vitro or in vivo testing for the desired activity .

- Results : The results or outcomes obtained also depend on the specific biological activity being studied. For example, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

-

- Summary : Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis .

- Methods : In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers .

- Results : The results or outcomes obtained depend on the specific method of synthesis used. For example, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .

Zukünftige Richtungen

Indoline structures are beginning to be exploited as the basic backbone of various drugs. As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . The indoline scaffold containing the GEQ analog 3-(9H-fluoren-9-yl)-1-(1H-indol-5-ylcarbonyl)-2,5-pyrrolidinedione potentially inhibits InhA from Mtb with an IC50 of 39.4 μM .

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-indole-5-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2.ClH/c10-6-7-1-2-9-8(5-7)3-4-11-9;/h1-2,5,11H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRRZEXJPRIRIFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indoline-5-carbonitrile hydrochloride | |

CAS RN |

1187927-98-5 | |

| Record name | 1H-Indole-5-carbonitrile, 2,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[6-(3-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B1452969.png)

![tert-Butyl 3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate](/img/structure/B1452970.png)